what is DiBAC4(5) mechanism of action
what is DiBAC4(5) mechanism of action
An In-depth Technical Guide to the Mechanism of Action of DiBAC4(5)
Introduction
DiBAC4(5), or Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a member of the bis-barbituric acid oxonol family of fluorescent dyes.[1][2] These compounds are categorized as slow-response, potentiometric probes utilized extensively for measuring transmembrane potentials in a variety of biological systems.[3][4] Unlike fast-response dyes that detect transient millisecond-scale events in excitable cells, slow-response probes like DiBAC4(5) are ideal for detecting average changes in membrane potential over seconds to minutes.[3][5] This makes them particularly suitable for studies in non-excitable cells, including monitoring changes related to ion channel permeability, drug interactions, and respiratory activity.[3][4]
Core Mechanism of Action
The functionality of DiBAC4(5) as a voltage-sensitive probe is predicated on its electrochemical properties and its interaction with the cellular plasma membrane. The dye is a lipophilic anion, meaning it carries a negative charge and can readily associate with lipid membranes.[6] Its transmembrane distribution is governed by the Nernstian equilibrium, directly responding to changes in the electrical potential across the plasma membrane.[7]
1. Polarized State (Resting Potential): In a healthy, resting cell, the interior of the plasma membrane maintains a negative potential relative to the exterior (typically -40 to -90 mV). This negative intracellular environment electrostatically repels the anionic DiBAC4(5) dye, effectively excluding it from the cell.[8] Consequently, cells with a stable, polarized membrane exhibit low levels of intracellular fluorescence.
2. Depolarized State: When a cell undergoes depolarization, the potential difference across its membrane decreases, making the intracellular environment less negative. This reduction in the electrical barrier allows the negatively charged DiBAC4(5) to move down its electrochemical gradient and enter the cytoplasm.[1][2][6] Once inside, the dye binds to intracellular hydrophobic components, such as proteins and internal membranes.[1][2][6] This binding event leads to a significant enhancement of its fluorescence quantum yield and a red spectral shift.[1][2] Therefore, an increase in fluorescence intensity directly correlates with the degree of membrane depolarization.[1][9]
3. Hyperpolarized State: Conversely, during hyperpolarization, the intracellular potential becomes even more negative. This increased electrical gradient drives the anionic dye out of the cell, resulting in a decrease in fluorescence intensity.[1][9]
A key advantage of anionic oxonol dyes like DiBAC4(5) is their exclusion from mitochondria, which possess a highly negative membrane potential.[1][2] This characteristic makes them superior to cationic dyes (e.g., carbocyanines) for specifically measuring plasma membrane potential without confounding signals from mitochondrial activity, a feature especially valuable in flow cytometry applications.[1]
Caption: Mechanism of DiBAC4(5) fluorescence change.
Quantitative Data and Spectral Properties
The fluorescence response of DiBAC dyes is substantial, with reported changes of approximately 1% per millivolt (mV) of membrane potential change for DiBAC4(3), a closely related probe.[1] DiBAC4(5) is characterized by its longer wavelength spectra, which helps to minimize interference from cellular autofluorescence.
| Property | Value | Reference |
| Compound Name | DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | [3][4] |
| Molecular Weight | 542.67 g/mol | [3] |
| Excitation Max (λex) | ~590 nm | [1][3] |
| Emission Max (λem) | ~616 nm | [1][3] |
| Response Type | Slow-Response (Translocating) | [3][4][5] |
| Fluorescence Change | Increases with depolarization; Decreases with hyperpolarization | [1][9] |
| Typical Solvent | DMSO | [3] |
Experimental Protocols
The following are generalized protocols for using DiBAC4(5) to measure membrane potential. Specific parameters such as cell density and dye concentration may require optimization for individual cell lines and experimental conditions.
Preparation of Reagents
-
DiBAC4(5) Stock Solution: Prepare a 10 to 30 mM stock solution of DiBAC4(5) in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3] Aliquot the solution into single-use volumes and store frozen at -20°C or below, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.
-
Assay Buffer: A common buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (HHBS), pH 7.[3]
-
Dye-Loading Solution: On the day of the experiment, dilute the DiBAC4(5) stock solution into the assay buffer to a final working concentration. A typical starting concentration is between 10-40 µM.[10] For whole organisms, a lower concentration of around 0.95 µM may be used.[11] The inclusion of a non-ionic surfactant like Pluronic® F-127 (0.04% to 0.08%) can aid in dye dispersal.[3]
Cell Staining and Measurement
This protocol is adaptable for microplate readers, fluorescence microscopes, or flow cytometers.
For Adherent Cells:
-
Plate cells in a suitable format (e.g., black-walled, clear-bottom 96-well plates) at a density of 40,000 to 80,000 cells per well.[3] Allow cells to adhere overnight in growth medium.
-
Remove the growth medium.
-
Add the prepared dye-loading solution to each well (e.g., 100 µL for a 96-well plate).[3][10]
-
Incubate the plate at room temperature or 37°C for 30 to 60 minutes, protected from light.[3] Do not wash the cells after loading.[3]
-
Measure the baseline fluorescence using the appropriate excitation (~590 nm) and emission (~616 nm) filters.
-
Add the experimental compound (e.g., ion channel agonist/antagonist) and immediately begin kinetic fluorescence measurements to record changes in membrane potential.
For Non-Adherent Cells:
-
Harvest cells from the culture medium by centrifugation.
-
Resuspend the cell pellet in the prepared dye-loading solution at a density of 125,000 to 250,000 cells per well.[3]
-
Transfer the cell suspension to a suitable plate (e.g., poly-D lysine coated).[3]
-
Incubate, measure baseline fluorescence, and perform the experiment as described for adherent cells.
Caption: Workflow for a DiBAC4(5) membrane potential assay.
Considerations and Limitations
-
Pharmacological Activity: Oxonol dyes, including DiBAC4(3), have been shown to have pharmacological effects on their own, such as modulating the function of GABAA receptors and activating BK channels.[12][13] It is crucial for researchers to perform control experiments to ensure the observed effects are not due to off-target dye activity.
-
Calibration: Calibrating the fluorescence signal to an absolute membrane potential value (in mV) is challenging. Interactions between anionic oxonols and cationic ionophores like valinomycin (often used for calibration) can complicate the results.[1][2] Therefore, DiBAC4(5) is most reliably used to measure relative changes in membrane potential.
-
Response Time: As a "slow" probe, DiBAC4(5) is not suitable for resolving rapid electrical events like individual action potentials in neurons.[5] Its response time is on the order of seconds.
References
- 1. interchim.fr [interchim.fr]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse Voltage-Sensitive Dyes Modulate GABAAReceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]
